2-phenyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)butanamide
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Overview
Description
2-phenyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)butanamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)butanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring, the introduction of the tetrahydrothiopyran moiety, and the final coupling with the phenylbutanamide group. Common reagents used in these steps include palladium catalysts for coupling reactions, and various protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)butanamide can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized at various positions, particularly at the sulfur atom in the tetrahydrothiopyran ring.
Reduction: Reduction reactions can be used to modify the piperidine ring or the phenylbutanamide group.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring or the piperidine nitrogen.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the sulfur atom can lead to sulfoxides or sulfones, while reduction of the piperidine ring can lead to various reduced derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies of receptor binding and signal transduction due to its complex structure.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It may have applications in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-phenyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)butanamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as receptors or enzymes. The compound’s structure suggests that it could interact with multiple pathways, potentially leading to a variety of biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and thiopyran-containing molecules. Examples include:
N-phenylpiperidine derivatives: These compounds share the piperidine core and may have similar biological activities.
Thiopyran derivatives:
Uniqueness
What sets 2-phenyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)butanamide apart is its unique combination of functional groups, which allows for a wide range of chemical modifications and potential applications. This makes it a versatile compound for research and development in various fields.
Properties
IUPAC Name |
2-phenyl-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2OS/c1-2-20(18-6-4-3-5-7-18)21(24)22-16-17-8-12-23(13-9-17)19-10-14-25-15-11-19/h3-7,17,19-20H,2,8-16H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOFMUCVSCEMKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2CCN(CC2)C3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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